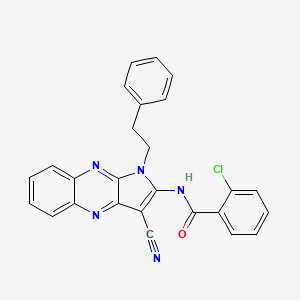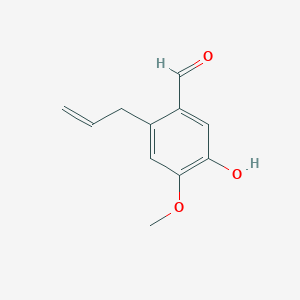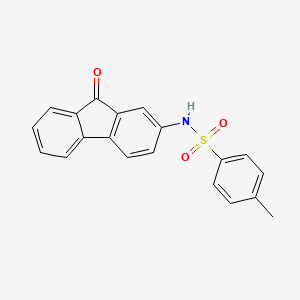![molecular formula C18H12F7NOS B11970270 (2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)
(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE is a synthetic organic compound characterized by the presence of a heptafluoropropyl group attached to a phenyl ring via a sulfur atom. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE typically involves the reaction of 4-((1,1,2,2,3,3,3-heptafluoropropyl)thio)aniline with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL)PHENYL)-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
- N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE
Uniqueness
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE is unique due to the presence of both a heptafluoropropyl group and an acrylamide moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H12F7NOS |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
(E)-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H12F7NOS/c19-16(20,17(21,22)23)18(24,25)28-14-9-7-13(8-10-14)26-15(27)11-6-12-4-2-1-3-5-12/h1-11H,(H,26,27)/b11-6+ |
Clé InChI |
OKGMGDSLMCPGPB-IZZDOVSWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970187.png)
![2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11970193.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970196.png)

![(5E)-5-[4-(Benzyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11970205.png)


![N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11970242.png)
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11970265.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970267.png)

